molecular formula C12H20N2O2 B14299028 N~1~,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine CAS No. 113943-22-9

N~1~,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine

Katalognummer: B14299028
CAS-Nummer: 113943-22-9
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: KTHYGXWCNGNGOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine is an organic compound with a complex structure that includes benzene and diamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and crystallization to ensure the compound’s purity and quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N1,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

  • N,N’-Bis(2-methoxybenzylidene)-hexane-1,6-diamine
  • N,N’-Bis(4-dimethylamino-benzylidene)-hexane-1,6-diamine
  • N,N’-Bis(4-butoxy-benzylidene)-hexane-1,6-diamine

Comparison: N1,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine is unique due to its specific substitution pattern and the presence of methoxyethyl groups

Eigenschaften

CAS-Nummer

113943-22-9

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-N,3-N-bis(2-methoxyethyl)benzene-1,3-diamine

InChI

InChI=1S/C12H20N2O2/c1-15-8-6-14(7-9-16-2)12-5-3-4-11(13)10-12/h3-5,10H,6-9,13H2,1-2H3

InChI-Schlüssel

KTHYGXWCNGNGOO-UHFFFAOYSA-N

Kanonische SMILES

COCCN(CCOC)C1=CC=CC(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.